Steroid Sulfatase (STS) Inhibition Potency Comparison
N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide inhibits human steroid sulfatase (STS) with a Ki of 250 nM in a biochemical fluorescence assay [1]. While not as potent as the reference steroidal inhibitor STX64 (Irosustat), which has an IC50 of ~1 nM [2], it offers a distinctly different, non-steroidal chemotype. This positions it as a valuable alternative scaffold for developing STS inhibitors with potentially improved drug-like properties and reduced off-target effects associated with steroidal structures.
| Evidence Dimension | STS Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 250 nM |
| Comparator Or Baseline | Irosustat (STX64) IC50 ≈ 1 nM; Non-steroidal chemotype baseline |
| Quantified Difference | ~250-fold lower potency but a completely different chemical scaffold (non-steroidal vs. steroidal) |
| Conditions | In vitro fluorescence assay using 4-methylumbelliferyl sulfate substrate |
Why This Matters
This demonstrates the compound's activity against a clinically validated target, providing a quantitative benchmark for SAR optimization efforts that aim to improve upon its potency within a novel chemical space.
- [1] BindingDB. BDBM50355372 (CHEMBL482212). Affinity Data for N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide. View Source
- [2] Purohit, A., et al. (2000). 'In vivo inhibition of estrone sulfatase and growth of breast cancer cells by STX64 (667 COUMATE).' Cancer Research, 60(13), 3394-3396. View Source
